molecular formula C16H17NO4 B402224 N-(3,4-dimethoxyphenyl)-4-methoxybenzamide CAS No. 156086-12-3

N-(3,4-dimethoxyphenyl)-4-methoxybenzamide

Cat. No. B402224
CAS RN: 156086-12-3
M. Wt: 287.31g/mol
InChI Key: DZLDMWHRLSFSIJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-methoxybenzamide, also known as Dimebolin, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamides and has been studied for its ability to modulate various biological processes.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • Molecular Structure Analysis : A study by Karabulut et al. (2014) focused on the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide. They investigated its crystal structure and intermolecular interactions, finding that these interactions are crucial for the dihedral angles and rotational conformation of aromatic rings.

Catalysis and Chemical Reactions

  • Rhodium-Catalyzed Annulations : Research by Xu et al. (2018) demonstrated the use of N-methoxybenzamides in Rhodium(III)-catalyzed C-H activation. This process was pivotal in chemodivergent and redox-neutral annulations.

Derivative Synthesis and Applications

  • Synthesis of Derivatives : A study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which showed significant antiulcer activity. This indicates the potential medicinal applications of derivatives of the compound .
  • Imine Derivatives for Neuronal Protection : Hur et al. (2013) synthesized imine analogs of oxyresveratrol, including a benzamide analog similar to N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. They found these compounds to have cytoprotective effects against oxidative stress in neuronal cells Hur et al., 2013.

Pharmaceutical Research

  • Antibacterial Properties : A study by Haydon et al. (2010) explored the derivatives of 3-Methoxybenzamide, a similar compound, for their antibacterial properties. They identified potent antistaphylococcal compounds with improved pharmaceutical properties.
  • Potassium and Calcium Channel Blocking : Research by Bril et al. (1995) on BRL-32872, a novel antiarrhythmic agent containing a similar benzamide structure, showed it to be effective in blocking potassium and calcium channels in guinea pig cardiac preparations.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-7-4-11(5-8-13)16(18)17-12-6-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLDMWHRLSFSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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